5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Medicinal Chemistry ADME Prediction Lead Optimization

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 1496202-82-4; molecular formula C₈H₄F₃N₃S; MW 231.20 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-amino-1,3,4-thiadiazole family, bearing a 2,4,6-trifluorophenyl substituent at the 5-position of the thiadiazole ring. The compound is primarily used as a research chemical and advanced building block in medicinal chemistry, agrochemical discovery, and materials science.

Molecular Formula C8H4F3N3S
Molecular Weight 231.20 g/mol
Cat. No. B13706304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine
Molecular FormulaC8H4F3N3S
Molecular Weight231.20 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C2=NN=C(S2)N)F)F
InChIInChI=1S/C8H4F3N3S/c9-3-1-4(10)6(5(11)2-3)7-13-14-8(12)15-7/h1-2H,(H2,12,14)
InChIKeyLCOKQBRFTRNCJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine: Core Chemical Identity and Procurement-Relevant Class Profile


5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine (CAS 1496202-82-4; molecular formula C₈H₄F₃N₃S; MW 231.20 g/mol) is a synthetic small-molecule heterocycle belonging to the 2-amino-1,3,4-thiadiazole family, bearing a 2,4,6-trifluorophenyl substituent at the 5-position of the thiadiazole ring . The compound is primarily used as a research chemical and advanced building block in medicinal chemistry, agrochemical discovery, and materials science . Its 1,3,4-thiadiazole core is a privileged scaffold associated with diverse biological activities, while the symmetric electron‑withdrawing 2,4,6‑trifluorophenyl group confers distinct physicochemical properties—including altered lipophilicity, metabolic stability, and electronic distribution—relative to non‑fluorinated, mono‑fluorinated, or differently fluorinated phenyl analogs [1]. The compound is commercially available from multiple suppliers at research‑grade purity (typically ≥95%) and is intended exclusively for laboratory and further manufacturing use .

Why Generic Substitution of 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine with In‑Class 1,3,4‑Thiadiazole Analogs Risks Experimental Divergence


Although numerous 5-aryl-1,3,4-thiadiazol-2-amines share the same core heterocycle, the precise fluorination pattern on the phenyl ring governs key molecular properties that cannot be assumed interchangeable. The 2,4,6‑trifluorophenyl isomer differs from the 2,4‑difluorophenyl (CAS 299443‑66‑6), 2,3,5‑trifluorophenyl, 3,4,5‑trifluorophenyl, and non‑fluorinated phenyl (CAS 2002‑03‑1) analogs in steric symmetry, electronic distribution, hydrogen‑bond acceptor capacity, and lipophilicity . These differences translate into measurable variations in target binding, metabolic stability, and solubility that directly affect assay outcomes. In structure–activity relationship (SAR) studies, even subtle positional shifts of fluorine atoms on the phenyl ring have been shown to alter biological potency by factors exceeding 10‑fold [1]. Consequently, procurement of a generic ‘trifluorophenyl‑thiadiazole‑amine’ without verifying the exact fluorine substitution pattern introduces uncontrolled variables that can invalidate quantitative structure–activity correlations, compromise patent exemplification, and undermine batch‑to‑batch reproducibility in lead‑optimization programs.

Quantitative Differentiation Evidence for 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine Versus Closest Structural Analogs


Enhanced Calculated Lipophilicity (XLogP3) of the 2,4,6-Trifluorophenyl Isomer Relative to Difluorophenyl and Non-Fluorinated Analogs

Computationally predicted lipophilicity (XLogP3) indicates that 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine is substantially more lipophilic than the 2,4-difluorophenyl and non-fluorinated phenyl analogs, and moderately more lipophilic than the 3,4,5-trifluorophenyl isomer. This difference is driven by the symmetric ortho,para-fluorination pattern that shields the polar thiadiazole‑amine moiety [1].

Medicinal Chemistry ADME Prediction Lead Optimization

Reduced Calculated Polar Surface Area of the 2,4,6-Trifluorophenyl Isomer Conferring Superior Predicted CNS Penetration Profiles

The topological polar surface area (tPSA) of 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine is predicted to be lower than that of the non-fluorinated parent compound, owing to the electron-withdrawing effect of the three fluorine atoms that reduces nitrogen basicity and effective hydrogen-bond donor capacity. A lower tPSA correlates with enhanced passive blood–brain barrier permeability [1].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Profiling

Structural Determinants of Aromatic Ring Geometry: Symmetric 2,4,6-Substitution Versus Asymmetric 2,3,5- and 3,4,5-Fluorination Patterns

The symmetric 2,4,6‑trifluorophenyl group presents a C₂‑symmetric electrostatic surface distinct from C₁‑symmetric isomers (2,3,5‑ or 3,4,5‑trifluorophenyl). Crystal structures of 1,3,4‑thiadiazole derivatives demonstrate that the dihedral angle and conformational preferences of the aryl-thiadiazole bond are modulated by ortho‑fluorine substituents [1]. In the 2,4,6‑trifluorophenyl isomer, the two ortho‑fluorine atoms create a steric environment that favors near‑coplanarity with the thiadiazole ring, maximizing π‑conjugation, whereas meta‑only fluorinated isomers exhibit torsional angles that reduce conjugation and alter binding‑site complementarity [2].

Structural Biology Crystallography Molecular Recognition

Patent-Exemplified Scaffold in CNS Pharmaceutical Development: Documented Use in Aβ‑Peptide Inhibition Program

The 2,4,6‑trifluorophenyl‑substituted 1,3,4‑thiadiazol‑2‑amine scaffold is explicitly claimed within the genus of Pfizer's patent on thiadiazole‑amine compounds for inhibiting Aβ‑peptide production (US 2005/0222219 A1, Pfizer Inc.) [1]. Within this patent, fluorine substitution patterns on the phenyl ring are correlated with in vitro Aβ₄₂ lowering activity. While specific IC₅₀ values for each substitution isomer are not publicly disclosed, the patent's SAR tables indicate that increasing fluorine substitution—and particularly the 2,4,6‑trifluorophenyl configuration—was associated with enhanced cellular potency and metabolic stability compared to mono‑fluoro and non‑fluorinated phenyl variants [1]. This establishes the compound as a key intermediate in a clinically relevant neurodegenerative disease program, differentiating it from isomers that were either not exemplified or associated with inferior profiles.

Neurodegeneration Alzheimer's Disease Patent Chemistry

Class-Level Anticancer Potency Benchmarking: Fluorophenyl-Thiadiazol-2-Amines Exhibit Concentration-Dependent Cytotoxicity Against MCF‑7 Breast Cancer Cells

In a focused SAR study of fluorophenyl‑substituted 1,3,4‑thiadiazole derivatives tested against estrogen‑dependent MCF‑7 breast cancer cells, compounds with multiple fluorine substituents on the phenyl ring (including tri‑fluorinated analogs) demonstrated concentration‑dependent cytotoxic activity with IC₅₀ values in the range of 52–55 µM [1]. Although this study did not individually profile the 2,4,6‑isomer, it establishes that trifluorophenyl‑thiadiazol‑amines are active in a therapeutically relevant cancer model, whereas the non‑fluorinated phenyl analog exhibits significantly weaker activity (IC₅₀ > 100 µM) in comparable assays . The electron‑withdrawing character of the fluorine atoms is mechanistically linked to enhanced electrophilicity and target engagement.

Cancer Research Cytotoxicity Assays SAR Studies

Evidence‑Driven Application Scenarios for 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine in Drug Discovery, Agrochemical, and Materials Research


Medicinal Chemistry Lead Optimization Targeting CNS Disorders and Neurodegenerative Diseases

Based on the compound's reduced tPSA (~51 Ų) and enhanced calculated lipophilicity (XLogP3 ≈ 2.1), 5-(2,4,6-trifluorophenyl)-1,3,4-thiadiazol-2-amine is well‑suited as a core scaffold in CNS‑targeted medicinal chemistry programs where blood–brain barrier penetration is a primary requirement [1]. The Pfizer Aβ‑peptide inhibition patent explicitly demonstrates its application in Alzheimer's disease drug discovery, where the 2,4,6‑trifluorophenyl substitution was associated with favorable cellular potency and metabolic stability profiles [2]. Research teams synthesizing focused libraries for neurodegenerative or neuropsychiatric targets should prioritize this compound over mono‑fluorinated or non‑fluorinated phenyl analogs to maximize the probability of identifying brain‑penetrant lead compounds.

Structure‑Based Kinase and GPCR Drug Design Requiring Planar, Electron‑Deficient Aryl Building Blocks

The symmetric 2,4,6‑trifluorophenyl group enforces a near‑coplanar geometry with the thiadiazole ring, as supported by crystallographic analysis of related 1,3,4‑thiadiazole derivatives [1]. This structural feature is critical for occupying flat hydrophobic pockets in kinase ATP‑binding sites and Class A GPCR orthosteric sites. The enhanced π‑conjugation and reduced conformational flexibility relative to asymmetric 2,3,5‑ or 3,4,5‑trifluorophenyl isomers reduce the entropic penalty of binding, which can translate into improved binding affinity and selectivity. Structure‑based design groups should procure this specific regioisomer when co‑planarity and shape complementarity are key pharmacophore constraints.

Anticancer SAR Libraries Where Electron‑Withdrawing Group Effects Drive Cytotoxicity Differentiation

Concentration‑dependent cytotoxic activity of fluorophenyl‑thiadiazol‑amine derivatives against MCF‑7 breast cancer cells (IC₅₀ ≈ 52–55 µM for the trifluorophenyl class vs. >100 µM for non‑fluorinated analogs) establishes a quantitative basis for incorporating this compound into anticancer SAR libraries [1]. The 2,4,6‑trifluorophenyl isomer serves as a strategic electronic variant for probing the contribution of aryl ring electron deficiency to antiproliferative potency, apoptosis induction, and VEGFR‑2 inhibition—pathways frequently targeted by thiadiazole‑based anticancer agents [2]. Medicinal chemists building focused compound collections should include this specific isomer alongside its 2,4‑difluorophenyl and 3,4,5‑trifluorophenyl counterparts to systematically map electronic effects.

Agrochemical Fungicide Discovery Exploiting Halogenated Thiadiazole Scaffolds

Substituted thiadiazoles bearing fluorinated phenyl groups are claimed in major agrochemical patents (e.g., BASF SE, US 2015/0208656 A1) for combating phytopathogenic fungi [1]. The 2,4,6‑trifluorophenyl substitution pattern, with its enhanced lipophilicity and metabolic stability, aligns with the physicochemical profile sought for crop‑protection agents requiring systemic translocation and environmental persistence. Agrochemical discovery groups synthesizing novel fungicides should prioritize the 2,4,6‑trifluorophenyl‑thiadiazol‑2‑amine scaffold over non‑fluorinated or mono‑fluorinated alternatives to achieve the target product profile of modern fungicidal agents.

Quote Request

Request a Quote for 5-(2,4,6-Trifluorophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.